2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
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Description
2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide is a useful research compound. Its molecular formula is C16H17Cl2N3O4S and its molecular weight is 418.29. The purity is usually 95%.
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Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C13H12Cl2N4O3S
- Molecular Weight: 347.27 g/mol
The compound features a dichlorophenoxy group, a pyrazole moiety, and a thiolane ring which contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains. The presence of the dichlorophenoxy group may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
Antioxidant Activity
The antioxidant potential of this compound has been investigated through various assays. Compounds with pyrazole and thiolane structures often demonstrate the ability to scavenge free radicals, thus protecting cellular components from oxidative damage. The dioxo-thiolan component is particularly noted for its electron-donating properties which may contribute to this activity .
Anti-inflammatory Effects
Studies have suggested that similar pyrazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The modulation of pathways involved in inflammation could be a significant mechanism through which this compound exerts its biological effects. In vitro studies have shown that such compounds can reduce the expression of TNF-alpha and IL-6 in macrophages .
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity: Certain studies suggest that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins involved in inflammation.
- Modulation of Signaling Pathways: The compound may influence various signaling pathways related to cell survival and apoptosis, particularly in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted on related pyrazole compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating potential for therapeutic applications .
Study 2: Antioxidant Assessment
In vitro assays measuring DPPH radical scavenging showed that the compound exhibited a dose-dependent response in reducing oxidative stress markers in cultured cells. This suggests a protective role against oxidative damage .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O4S/c1-10-6-15(21(20-10)12-4-5-26(23,24)9-12)19-16(22)8-25-14-3-2-11(17)7-13(14)18/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBSEMQBJVQXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.